molecular formula C19H19N5O2 B5872092 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5872092
M. Wt: 349.4 g/mol
InChI Key: KKVKNVXBNOLGKI-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a molecular formula of C19H21N5O2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Ethoxylation and Methylation: The next step involves the introduction of the ethoxy and methyl groups. This can be done through alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methyl groups, along with the amino substitution, contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-3-26-12-7-8-16-13(9-12)11(2)21-19(23-16)24-18-20-10-14-15(22-18)5-4-6-17(14)25/h7-10H,3-6H2,1-2H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVKNVXBNOLGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CCCC4=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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